molecular formula C21H29N3O5 B4504910 1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide

1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide

Cat. No.: B4504910
M. Wt: 403.5 g/mol
InChI Key: IZZAPSNXWCYNOG-UHFFFAOYSA-N
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Description

This compound features a pyrrolidinone (5-oxopyrrolidine) core linked via a carbonyl group to a piperidine ring substituted with a carboxamide group. The pyrrolidine nitrogen is further substituted with a 2-(3,4-dimethoxyphenyl)ethyl moiety. The carboxamide group may improve solubility and hydrogen-bonding capacity compared to ester or alkyl derivatives .

Properties

IUPAC Name

1-[1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c1-28-17-4-3-14(11-18(17)29-2)5-8-24-13-16(12-19(24)25)21(27)23-9-6-15(7-10-23)20(22)26/h3-4,11,15-16H,5-10,12-13H2,1-2H3,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZAPSNXWCYNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural Analog 1: 1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxamide

  • Structural Differences :
    • Phenyl Substituent : Single 4-methoxy group vs. 3,4-dimethoxy in the target compound.
    • Amide Group : Tetrahydro-2H-pyran-4-ylmethyl substituent vs. unsubstituted carboxamide.
  • The tetrahydro-2H-pyran group increases molecular weight (MW: ~450–470) and introduces a cyclic ether, which may alter metabolic stability and membrane permeability compared to the simpler carboxamide .

Structural Analog 2: N-(4-Bromo-2-methylphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide

  • Structural Differences :
    • Phenyl Substituent : 4-Methylphenyl vs. 3,4-dimethoxyphenyl.
    • Amide Group : 4-Bromo-2-methylphenyl vs. unsubstituted carboxamide.
  • The 4-methylphenyl group lacks electron-donating methoxy substituents, which may weaken π-π stacking interactions in hydrophobic binding pockets .

Structural Analog 3: Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate Derivatives

  • Structural Differences: Core Structure: Bicyclic naphthyridine vs. monocyclic pyrrolidinone-piperidine. Substituents: Ethyl carboxylate vs. carboxamide.
  • Implications: The naphthyridine core introduces conformational rigidity, which could restrict binding to flexible targets.

Structural Analog 4: Ethyl 1-[3-[(Z)-(3-Methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

  • Structural Differences: Heterocyclic Additions: Thiazolidinone and pyrido-pyrimidine moieties vs. pyrrolidinone-piperidine. Substituents: Ethyl carboxylate vs. carboxamide.
  • Implications: The thiazolidinone and pyrido-pyrimidine groups introduce sulfur and nitrogen heteroatoms, enhancing electronic diversity but increasing synthetic complexity. The ethyl ester group may reduce metabolic stability compared to carboxamide .

Comparative Data Table

Compound Feature Target Compound Analog 1 Analog 2 Analog 3 Analog 4
Core Structure Pyrrolidinone-piperidine Pyrrolidinone-piperidine Pyrrolidinone-piperidine Naphthyridine Pyrido-pyrimidine-thiazolidinone
Key Substituents 3,4-Dimethoxyphenylethyl, carboxamide 4-Methoxyphenyl, THP-methylamide 4-Methylphenyl, Br-substituted Ethyl carboxylate Ethyl carboxylate, thiazolidinone
Molecular Weight ~420–440 (estimated) ~450–470 498.42 ~300–350 ~500–550
Electron Effects Electron-donating (methoxy) Moderate electron-donating Electron-neutral (methyl) Electron-withdrawing (ester) Mixed (thiazolidinone)
Solubility (Predicted) Moderate (carboxamide) Low (cyclic ether) Low (bromine) Low (ester) Very low (complex heterocycles)
Synthetic Complexity Moderate High Moderate High Very high

Key Research Findings

  • Pharmacokinetics : The 3,4-dimethoxyphenyl group in the target compound may improve blood-brain barrier penetration compared to analogs with single methoxy or methyl groups .
  • Metabolic Stability : Carboxamide derivatives generally exhibit slower hepatic clearance than ester-based analogs (e.g., Analog 3 and 4) due to reduced susceptibility to esterase activity .

Biological Activity

1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide, a compound with a complex molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H19N3O5
  • CAS Number : 85263-80-5
  • Structural Features : The compound contains a piperidine ring, a pyrrolidine moiety, and a dimethoxyphenyl group, which contribute to its biological properties.

Antitumor Activity

Research indicates that derivatives of pyrrolidinone and piperidinone compounds exhibit significant antitumor activity. A study involving various derivatives demonstrated that certain compounds inhibited the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer) cells. Notably, the compound showed promising results in inhibiting cell invasion and migration, suggesting its potential as an antimetastatic agent .

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB-23130Inhibition of ERK phosphorylation
Other Pyrrolidinone DerivativePANC-125Displacement of uPAR interaction

The compound appears to interact with the urokinase receptor (uPAR), which plays a critical role in cancer cell invasion and metastasis. By binding to uPAR, the compound may inhibit the receptor's function and consequently reduce tumor cell motility. In vitro assays demonstrated that treatment with this compound led to decreased gelatinase activity (MMP-9), a key factor in extracellular matrix degradation during metastasis .

Study 1: Inhibition of Breast Cancer Cell Proliferation

A study evaluated the effects of the compound on breast cancer cells. Results showed that it significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction, as evidenced by increased Annexin V staining in treated cells.

Study 2: Anti-inflammatory Effects

In addition to its antitumor properties, this compound has shown anti-inflammatory effects in preclinical models. It was reported to inhibit pro-inflammatory cytokine production in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide

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